An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various natural products and synthetic molecules exhibiting a wide range of biological activities.[1] The unique arrangement of a hydroxyl group, a methoxy group, and a lactam function within the quinoline ring system imparts distinct chemical properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 4-Hydroxy-8-methoxyquinolin-2(1H)-one.
Core Chemical Properties
The fundamental chemical and physical properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| IUPAC Name | 4-Hydroxy-8-methoxy-1H-quinolin-2-one | |
| Synonyms | 8-Methoxyquinoline-2,4-diol, 2,4-dihydroxy-8-methoxyquinoline | [2] |
| CAS Number | 7224-68-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Light yellow to orange solid | [1] |
| Melting Point | 245-248 °C | [2] |
| Boiling Point | 466.9 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Low solubility in water, soluble in organic solvents such as ethanol. | [2] |
| pKa (Acidity Coefficient) | 4.50 ± 1.00 (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, an exchangeable hydroxyl proton, and an N-H proton. |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, carbons attached to oxygen (hydroxyl and methoxy), and the methoxy carbon. |
| IR (Infrared) | Characteristic absorption bands for O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), C-O stretching (methoxy and phenol), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of Quinolone Derivatives
The synthesis of 4-hydroxy-2-quinolone analogues can be achieved through various methods. A common approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization. While a specific protocol for the title compound is not detailed in the provided results, a representative procedure for a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, is described and can be adapted.[3] Another general and environmentally friendly method involves the microwave-assisted condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride.[4]
Representative Protocol (adapted from similar syntheses):
-
Reaction Setup: A mixture of 2-methoxyaniline and diethyl malonate is heated.
-
Thermal Condensation: The reaction mixture is heated at elevated temperatures (e.g., 220-270 °C) for several hours to facilitate the condensation and cyclization, with the distillation of ethanol as a byproduct.[3]
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Work-up: The hot reaction mixture is carefully poured into a suitable solvent like toluene. After cooling, the precipitate is collected.
-
Purification: The crude product is dissolved in an aqueous base (e.g., sodium hydroxide solution) and washed with an organic solvent. The aqueous phase is then acidified (e.g., with hydrochloric acid) to precipitate the purified product.
-
Final Product: The solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/acetone) can be performed for further purification.[2][3]
Caption: Generalized workflow for the synthesis of 4-hydroxy-8-methoxyquinolin-2(1H)-one.
Biological Activity and Signaling Pathways
4-Hydroxy-8-methoxyquinolin-2(1H)-one and related quinolinone derivatives are reported to possess significant biological activities, including antioxidant, antibacterial, and antiviral properties, making them valuable lead compounds in drug discovery.[2]
Antioxidant Activity
The antioxidant properties of hydroxyquinoline derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.[5][6] The hydroxyl group on the quinoline ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. Furthermore, the bidentate nature of the 8-hydroxyquinoline scaffold allows for the chelation of transition metal ions like iron and copper, which can otherwise catalyze the formation of ROS via the Fenton reaction.[6][7]
Caption: Dual antioxidant mechanism of 4-hydroxy-8-methoxyquinolin-2(1H)-one.
Antibacterial Activity
The antibacterial effects of quinolone derivatives are well-documented. For many quinolone-based antibiotics, a primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. Additionally, some 8-hydroxyquinoline derivatives have been shown to disrupt the bacterial cell membrane and chelate essential metal ions required for bacterial survival and enzymatic function.[7][8][9][10][11][12]
Caption: Proposed antibacterial mechanisms for quinolinone derivatives.
Conclusion
4-Hydroxy-8-methoxyquinolin-2(1H)-one is a compound with a rich chemical profile that underpins its significant potential in various scientific domains, particularly in drug discovery. Its distinct physicochemical properties, coupled with its demonstrated antioxidant and antibacterial potential, make it an attractive scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its core properties and biological rationale, offering a valuable resource for researchers and scientists working with this promising class of molecules. Further investigation into the specific molecular targets and pathways will undoubtedly unveil new applications for 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its derivatives.
References
- 1. 4-Hydroxy-8-methoxyquinolin-2(1H)-one [myskinrecipes.com]
- 2. biosynce.com [biosynce.com]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. autechindustry.com [autechindustry.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
